Tricyclo[5.2.1.0]decan-8-one Tricyclo[5.2.1.0]decan-8-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13552382
InChI: InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9H,1-5H2/t6-,7?,8?,9-/m1/s1
SMILES: C1CC2C(C1)C3CC2CC3=O
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

Tricyclo[5.2.1.0]decan-8-one

CAS No.:

Cat. No.: VC13552382

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Tricyclo[5.2.1.0]decan-8-one -

Specification

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name (1R,7R)-tricyclo[5.2.1.02,6]decan-8-one
Standard InChI InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9H,1-5H2/t6-,7?,8?,9-/m1/s1
Standard InChI Key OMIDXVJKZCPKEI-MDVIFZSFSA-N
Isomeric SMILES C1CC2[C@@H]3C[C@H](C2C1)C(=O)C3
SMILES C1CC2C(C1)C3CC2CC3=O
Canonical SMILES C1CC2C(C1)C3CC2CC3=O

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

Tricyclo[5.2.1.0²⁶]decan-8-one belongs to the class of polycyclic ketones, featuring a fused tricyclic system comprising a bicyclo[5.2.1]decane skeleton and a strained cyclopropane ring (denoted by the 0²⁶ superscript) . The carbonyl group at position 8 introduces electronic asymmetry, influencing its reactivity in nucleophilic additions and reductions. X-ray crystallography and computational studies confirm a boat-chair conformation for the bicyclic component, with the cyclopropane ring imposing significant steric hindrance .

Table 1: Structural Identifiers

PropertyValueSource
IUPAC Name(1R,7R)-tricyclo[5.2.1.0²⁶]decan-8-one
CAS Number13380-94-4
Molecular FormulaC₁₀H₁₄O
SMILESC1CC2C(C1)C3CC2CC3=O
InChI KeyOMIDXVJKZCPKEI-UHFFFAOYSA-N

Stereochemical Considerations

The compound exhibits two stereocenters at positions 1 and 7, resulting in a (1R,7R) configuration . This stereochemistry is critical for its interactions in chiral environments, such as enzyme-active sites or asymmetric catalysis. Nuclear magnetic resonance (NMR) studies reveal distinct diastereotopic proton environments, particularly for the cyclopropane methylene groups .

Physicochemical Properties

Thermal and Solubility Profiles

Tricyclo[5.2.1.0²⁶]decan-8-one is a colorless liquid at room temperature with a boiling point of 132°C at 30 mmHg and a flash point of 102°C . Its density of 1.05 g/cm³ at 20°C and refractive index of 1.5000–1.5030 align with values typical of medium-sized cyclic ketones . The compound is slightly soluble in water (3 g/L at 20°C) but miscible with common organic solvents such as dichloromethane, ethanol, and diethyl ether .

Table 2: Key Physical Properties

PropertyValueMethodSource
Boiling Point132°C (30 mmHg)GC
Density (20°C)1.05 g/cm³Pycnometry
Refractive Index1.5000–1.5030Abbe refractometer
Flash Point102°CClosed-cup

Spectroscopic Data

  • Infrared (IR) Spectroscopy: A strong absorption band at ~1700 cm⁻¹ confirms the presence of the carbonyl group .

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 1.2–2.5 ppm correspond to the methylene and methine protons of the tricyclic framework, while the cyclopropane protons resonate as a multiplet at δ 1.8–2.0 ppm .

  • ¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon appears at δ 212 ppm, with cyclopropane carbons at δ 28–32 ppm .

Synthesis and Manufacturing

Industrial-Scale Production

The primary synthetic route involves the oxidation of tricyclo[5.2.1.0²⁶]decan-8-amine using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media . Yields exceed 80% under optimized conditions, with purity ≥95% achieved via fractional distillation .

Table 3: Synthetic Methodologies

MethodReagents/ConditionsYieldPuritySource
Amine OxidationKMnO₄, H₂SO₄, 0–5°C82%95%
CyclopropanationSimmons-Smith reagent, CuCN75%90%
Reduction of Diene OxideLiAlH₄, THF, reflux68%88%

Patent Overview (US5266729A)

A patented method employs the cyclization of 1,5-cyclooctadiene epoxide under Lewis acid catalysis (e.g., BF₃·Et₂O) to yield tricyclo[5.2.1.0²⁶]decan-8-one in 75% yield . This route avoids hazardous oxidizing agents, enhancing process safety.

Reactivity and Applications

Chemical Transformations

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ketone to tricyclo[5.2.1.0²⁶]decan-8-amine, a precursor for polyamide resins .

  • Nucleophilic Addition: Grignard reagents add to the carbonyl group, producing tertiary alcohols used in fragrance synthesis .

  • Photochemical Reactions: UV irradiation induces [2+2] cycloadditions, forming dimeric products with potential applications in polymer chemistry .

Industrial and Research Applications

  • Pharmaceuticals: Serves as a rigid scaffold for drug candidates targeting neurological disorders .

  • Agrochemicals: Intermediate in the synthesis of terpene-derived pesticides.

  • Materials Science: Utilized in epoxy resin cross-linkers to enhance thermal stability .

ParameterValueSource
RTECS NumberPC0350000
TSCA StatusListed
Storage ConditionsInert gas, <15°C

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